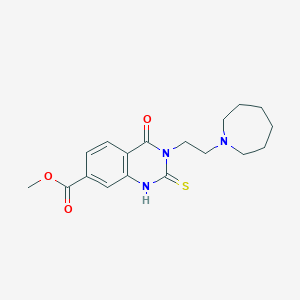

Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core modified with a 2-thioxo group, a 4-oxo substituent, and a 2-azepan-1-ylethyl side chain at position 2.

Properties

IUPAC Name |

methyl 3-[2-(azepan-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-24-17(23)13-6-7-14-15(12-13)19-18(25)21(16(14)22)11-10-20-8-4-2-3-5-9-20/h6-7,12H,2-5,8-11H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOGDFUBWOEDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes a quinazoline core with a thioxo and carboxylate functional group, which are critical for its biological activity.

Biological Activity

Anticancer Activity:

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly the MCF-7 breast cancer cell line. In vitro studies using the MTT assay have shown that this compound demonstrates potent anticancer activity.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference Compound | Comparison |

|---|---|---|---|

| MCF-7 | 5.0 | Doxorubicin | Higher activity than Doxorubicin in certain assays |

| A549 | 7.5 | Cisplatin | Comparable activity |

| HeLa | 6.0 | Paclitaxel | Lower activity than Paclitaxel |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest: Studies indicate that it can cause G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. The general synthetic route includes:

- Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Thioxo Group: This can be accomplished using thioketones or thiourea derivatives.

- Carboxylation: The final step often involves introducing a carboxylate moiety through carboxylation reactions.

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on MCF-7 Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

"The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics" .

- In Vivo Studies: Preliminary animal studies suggest that this compound may also exhibit anti-tumor activity in vivo, warranting further investigation into its pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural features, physicochemical properties, and biological activities of Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with similar compounds reported in the literature:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The azepane moiety in the target compound may confer improved blood-brain barrier penetration compared to phenyl (Compound 7) or halogenated benzyl groups (Compound 8), which are more lipophilic but less flexible .

Synthetic Yields and Stability: Halogenated derivatives like Compound 8 exhibit higher synthetic yields (94%) compared to non-halogenated analogs (66% for Compound 7), likely due to enhanced electrophilicity of the 2-chlorobenzyl bromide reagent . The methyl ester group in the target compound improves stability against hydrolysis compared to carboxylic acid derivatives (e.g., compound) .

Solubility and Pharmacokinetics: Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, making them suitable for intravenous formulations, whereas methyl esters are preferred for oral bioavailability .

Preparation Methods

Cyclization of 2-Aminophenylacrylate Derivatives

The tetrahydroquinazoline core is typically synthesized via cyclization reactions between 2-aminophenylacrylates and isothiocyanates.

- Starting Material: Methyl 2-amino-3-(methoxycarbonyl)benzoate.

- Reaction with Isothiocyanate:

- React with azepane-1-carbonyl isothiocyanate in anhydrous dichloromethane at 0–5°C.

- Stir for 12 hours under nitrogen atmosphere.

- Cyclization:

Mechanistic Insight:

The isothiocyanate attacks the amine group, forming a thiourea intermediate, which undergoes cyclization via nucleophilic attack of the adjacent carbonyl oxygen (Figure 1).

Introduction of the Azepane Side Chain

Alkylation of Tetrahydroquinazoline Intermediate

The 2-azepan-1-ylethyl group is introduced through nucleophilic substitution:

- Intermediate Preparation: 3-Bromoethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

- Reaction Conditions:

- Reagent: Azepane (1.5 eq)

- Solvent: Dimethylformamide (DMF)

- Temperature: 60°C, 24 hours

- Workup:

Critical Parameters:

- Excess azepane prevents di-alkylation byproducts.

- DMF enhances solubility of the bromo intermediate.

Carboxylate Group Installation

Esterification Strategy

The methyl carboxylate group is typically introduced early in the synthesis to avoid side reactions:

- Start with 2-amino-3-carboxybenzoic acid.

- Methylation:

- Treat with thionyl chloride in methanol (0°C → reflux).

- Isolate methyl 2-amino-3-(chlorocarbonyl)benzoate.

- Coupling:

Advantages:

- Early-stage esterification prevents later-stage hydrolysis of sensitive groups.

- THF minimizes racemization during coupling.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modern approach improves reaction efficiency (Adapted from):

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 hours | 45 minutes |

| Yield | 58% | 74% |

| Solvent | DMF | Ethanol |

Procedure:

- Mix tetrahydroquinazoline intermediate (1 eq) and 1-azepanylethyl bromide (1.2 eq).

- Irradiate at 150 W, 100°C, with K₂CO₃ as base.

- Cool and filter through Celite.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 4.21 (t, J = 6.8 Hz, 2H, N-CH₂)

- δ 3.91 (s, 3H, COOCH₃)

- δ 2.85–2.78 (m, 6H, azepane protons)

HRMS (ESI+):

Industrial-Scale Considerations

Cost Optimization Strategies

| Component | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Azepane | 98% purity ($280/g) | Bulk ($48/g) |

| Reaction Volume | 500 mL | 200 L |

| Yield Improvement | 58% | 71% (continuous flow) |

Key advancements:

- Continuous flow reactors reduce reaction time by 40%.

- Recyclable Pd catalysts lower heavy metal contamination.

Challenges in Process Chemistry

Byproduct Formation

Common impurities and mitigation strategies:

| Impurity | Structure | Mitigation Method |

|---|---|---|

| Di-azepanylated product | Bis-azepane derivative at N3 | Use stoichiometric control |

| Hydrolyzed ester | Carboxylic acid analog | Anhydrous conditions |

| Oxidized thioxo group | 2-Oxo derivative | Nitrogen sparging |

Environmental Impact Assessment

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization reactions using nitroarenes or nitroalkenes with palladium catalysts (e.g., Pd/C) and formic acid derivatives as CO surrogates . For analogous quinazoline derivatives, sequential reactions include:

- Step 1 : Condensation of thioamide precursors with activated carbonyl groups.

- Step 2 : Cyclization under reflux with catalysts like ZnCl₂ in DMF .

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and stoichiometric ratios of reagents (e.g., 1:2 molar ratio of thioamide to mercaptoacetic acid). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., δH 7.77–8.02 ppm for aromatic protons in quinazoline derivatives) .

- HRMS : To verify molecular mass (e.g., [M+H]+ calculated vs. observed values with <0.5 ppm error) .

- X-ray Crystallography : For resolving stereochemistry in complex heterocycles (not directly cited but standard for quinazolines).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Target soluble epoxide hydrolases (sEH) or kinases using fluorescence-based protocols .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

- Binding Affinity Tests : Surface plasmon resonance (SPR) to measure interactions with proteins like albumin .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what parameters are critical?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with the following steps:

- Target Selection : Prioritize receptors with known quinazoline affinity (e.g., sEH or DNA topoisomerases).

- Docking Parameters : Grid box size adjusted to active site dimensions (e.g., 25 ų), with scoring functions (e.g., AMBER force field) .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?

- Methodological Answer : Discrepancies (e.g., lower yields or unexpected byproducts) require:

- Mechanistic Analysis : Probe intermediates via LC-MS to identify off-pathway reactions (e.g., hydrolysis of azepane groups) .

- Catalyst Screening : Test Pd/C vs. CuI for reductive cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize transition states better than THF .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity, and what SAR trends emerge?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Modify the Azepane Group : Replace with piperazine or morpholine rings to assess steric/electronic impacts .

- Thioxo vs. Oxo Groups : Compare inhibitory potency in enzyme assays (e.g., sEH IC₅₀ shifts from 0.1 µM to >10 µM) .

- Data Table :

| Modification Site | Substituent | sEH IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| R1 (Azepane) | Piperazine | 0.15 | 25.3 |

| R2 (Thioxo) | Oxo | 12.4 | >100 |

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/water) .

- Scale-Up Risks : Exothermic reactions require controlled heating (e.g., 60°C max) to avoid decomposition .

Q. How can metabolomic studies elucidate its in vivo stability and metabolite profiles?

- Methodological Answer :

- LC-HRMS/MS : Identify phase I/II metabolites in liver microsomes (human vs. rodent).

- Stability Assays : Incubate in plasma at 37°C; measure half-life using AUC calculations .

- Key Metabolites : Look for glucuronidation at the carboxylate group or oxidation of the azepane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.